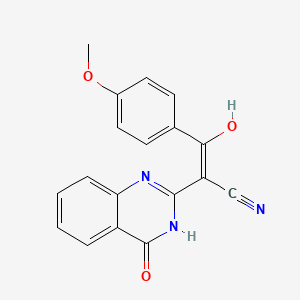![molecular formula C13H7ClN2O2S2 B11686264 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are common methods for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-thiazole
Comparison: 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the 5-chloro-2-nitrophenylsulfanyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse research areas.
特性
分子式 |
C13H7ClN2O2S2 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC名 |
2-(5-chloro-2-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S2/c14-8-5-6-10(16(17)18)12(7-8)20-13-15-9-3-1-2-4-11(9)19-13/h1-7H |
InChIキー |
FKAWEPWMMORCEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)


![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)
